2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

Description

Molecular Architecture and Stereochemical Features

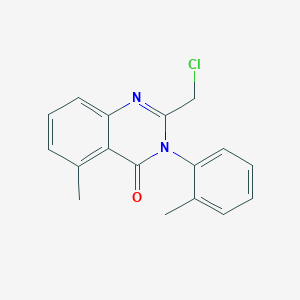

The molecular architecture of this compound centers around a quinazolinone core structure, which represents a bicyclic system consisting of a benzene ring fused to a pyrimidine ring with a carbonyl group at the 4-position. The quinazolinone framework provides a rigid planar foundation upon which three distinct substituents are positioned, creating a complex three-dimensional molecular geometry. The compound contains a chloromethyl group at position 2, a methyl group at position 5, and an ortho-tolyl group attached to the nitrogen at position 3.

The stereochemical complexity of this molecule is particularly evident in the relationship between the quinazolinone core and the ortho-tolyl substituent. Research on structurally related compounds has demonstrated that rotation around the bond connecting the quinazolin-4-one nucleus to the ortho-tolyl fragment can be sterically hampered, leading to the formation of separable conformers with axial chirality, known as atropisomers. In the case of 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, a structurally similar compound, two distinct atropisomers were identified: the aS isomer, where the methyl group of the tolyl group lies above the plane of the quinazolin-4-one ring, and the aR isomer with the opposite orientation.

The chloromethyl substituent at position 2 introduces additional structural considerations due to the electronegativity of the chlorine atom and its potential for nucleophilic substitution reactions. This functional group extends from the quinazolinone core, creating a reactive site that can undergo various chemical transformations. The presence of the methyl group at position 5 on the quinazolinone ring system influences the electronic distribution and steric environment around the carbonyl group at position 4.

Table 1: Key Molecular Structural Parameters

The ortho-tolyl group attachment at the nitrogen position creates a significant steric interaction with the quinazolinone core. The methyl group on the ortho position of the phenyl ring can adopt different orientations relative to the quinazolinone plane, potentially leading to restricted rotation and the formation of atropisomers. Nuclear magnetic resonance studies on related compounds have confirmed the presence of such stereochemical complexity through the observation of signal splitting for methylene groups and methyl substituents when chiral reagents are employed.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography represents the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates and bond parameters. The technique relies on the diffraction of X-rays by the electron density in crystals, with the resulting diffraction patterns containing structural information that can be decoded through mathematical analysis. For quinazolinone derivatives, X-ray diffraction studies have proven invaluable in confirming molecular structures and understanding intermolecular interactions.

The fundamental principle underlying X-ray diffraction analysis is Bragg's law, which relates the angle of diffracted beams to the spacing between crystal planes through the equation n × wavelength = 2d sin(θ), where n represents the order of diffraction, d is the interplanar spacing, and θ is the diffraction angle. This relationship allows researchers to determine the unit cell parameters and atomic positions within the crystal lattice. For powder X-ray diffraction studies, the diffraction pattern provides a fingerprint characteristic of the crystalline material, enabling identification and purity assessment.

Related quinazolinone compounds have been successfully characterized using X-ray crystallography, providing valuable structural insights. For instance, the crystal structure of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one has been determined, revealing important geometric parameters and packing arrangements. The crystallographic data for this compound shows a monoclinic crystal system with specific unit cell dimensions that define the molecular arrangement within the solid state.

Table 2: Crystallographic Analysis Parameters for Related Quinazolinone Compounds

The crystallographic analysis of quinazolinone derivatives typically reveals planar quinazolinone cores with substituents adopting specific orientations determined by steric and electronic factors. The chloromethyl group in this compound would be expected to extend away from the quinazolinone plane to minimize steric interactions. The ortho-tolyl substituent likely adopts a conformation that balances steric repulsion with optimal π-π interactions between aromatic systems.

Modern X-ray diffractometers equipped with area detectors and automated sample handling systems enable high-throughput structural determination. The integration of advanced software packages allows for automated structure solution and refinement, making crystallographic analysis more accessible for complex organic molecules. Rietveld refinement methods can be employed to refine structural parameters against powder diffraction data when single crystals are not available.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide essential insights into the electronic structure and properties of this compound that complement experimental structural data. Density functional theory calculations, particularly using the B3LYP functional with appropriate basis sets, have proven effective for analyzing quinazolinone derivatives and related heterocyclic compounds. These computational methods enable the determination of molecular orbital compositions, electronic transitions, and various molecular properties that influence chemical reactivity and biological activity.

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial information about the electronic characteristics of quinazolinone compounds. For quinoline, a structurally related compound, density functional theory calculations at the B3LYP/6-31+G(d,p) level revealed a highest occupied molecular orbital energy of -6.646 electron volts and a lowest unoccupied molecular orbital energy of -1.816 electron volts, resulting in an energy gap of 4.83 electron volts. This energy gap reflects the kinetic stability and chemical reactivity of the molecule, with smaller gaps generally indicating higher reactivity.

The electronic structure calculations for quinazolinone derivatives must account for the electron-withdrawing nature of the carbonyl group and the electron-donating characteristics of aromatic substituents. The chloromethyl group introduces additional electronic complexity due to the electronegativity of chlorine and its inductive effects on the quinazolinone core. Computational studies can predict the distribution of electron density throughout the molecule, identifying regions of high and low electron density that correspond to reactive sites.

Table 3: Quantum Mechanical Calculation Parameters for Heterocyclic Compounds

The molecular properties derived from quantum mechanical calculations include electronegativity, chemical hardness, and chemical softness, which can be calculated using Koopmans' theorem relationships. Electronegativity is estimated as the average of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, while chemical hardness corresponds to half the energy gap between these frontier orbitals. These parameters provide quantitative measures of the molecule's tendency to accept or donate electrons and its resistance to charge transfer.

Computational analysis also enables the prediction of vibrational frequencies and thermodynamic properties that can be compared with experimental spectroscopic data. The calculated infrared spectra and normal mode assignments help in the interpretation of experimental vibrational spectra and provide insights into molecular dynamics. For quinazolinone derivatives, particular attention is given to the carbonyl stretching frequency and the vibrational modes associated with the aromatic ring systems and substituents.

The conformational analysis through quantum mechanical calculations is particularly important for understanding the stereochemical behavior of this compound. The potential energy surface associated with rotation around the bond connecting the quinazolinone core to the ortho-tolyl group can be mapped using computational methods, providing quantitative information about the energy barriers separating different conformers. This analysis complements experimental observations of atropisomerism in related compounds and helps predict the stability and interconversion rates of different stereoisomers.

Properties

IUPAC Name |

2-(chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-6-3-4-9-14(11)20-15(10-18)19-13-8-5-7-12(2)16(13)17(20)21/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTCSPSVHIKHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624675 | |

| Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371244-11-0 | |

| Record name | 2-(Chloromethyl)-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Multi-Step Synthesis

Anthranilic Acid-Based Condensation

Early syntheses relied on anthranilic acid derivatives as starting materials. For example, methyl anthranilate reacts with 2-chloroacetyl chloride in the presence of triethylamine to form an intermediate amide, which undergoes cyclization under acidic conditions. This method, however, suffered from low yields (30–40%) and required stringent moisture control.

Key Steps:

One-Pot Synthesis

Optimized One-Pot Protocol

A streamlined one-pot method was developed using o-anthranilic acid, chloroacetonitrile, and anhydrous methanol under reflux (Scheme 1). This approach eliminates intermediate isolation, improving yields to 70–85%.

Procedure:

- Reaction Setup : o-Anthranilic acid (5 mmol) and chloroacetonitrile (6 mmol) are combined in anhydrous methanol (25 mL).

- Reflux : The mixture is stirred under nitrogen at 60°C for 2 hours.

- Workup : The precipitate is filtered, washed with methanol and water, and dried to obtain the product.

Spectral Data:

Benzoxazine Intermediate Route

Two-Step Cyclization

A 2024 protocol introduced benzoxazine intermediates for improved regioselectivity (Scheme 2):

Step 1: Benzoxazine Formation

2-Aminobenzoic acid reacts with acetic anhydride to form 2-(chloromethyl)-4H-benzo[d]oxazin-4-one.

Step 2: Hydrazine-Mediated Cyclization

The benzoxazine intermediate is treated with hydrazine hydrate in ethanol, yielding the quinazolinone core.

Data:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary site for nucleophilic displacement, enabling derivatization with diverse nucleophiles.

Aminoalkylation

Reaction with amines under basic conditions yields secondary or tertiary amine derivatives. For example:

-

Morpholine substitution :

Morpholine displaces chloride under similar conditions, forming morpholinomethyl derivatives .

Ether Formation

Phenolic nucleophiles react via Williamson ether synthesis:

-

Reaction with p-hydroxybenzaldehyde :

In DMF with K₂CO₃, the chloromethyl group forms a benzaldehyde-linked ether (e.g., compound 4 in ).

Transition Metal-Catalyzed Coupling

Copper catalysts facilitate cross-coupling reactions:

-

Cu(OAc)₂-mediated alkylation :

In dichloroethane (DCE), Cu(OAc)₂·H₂O and DMAP enable coupling with sulfonyl chlorides (e.g., TsCl) at 120–140°C, yielding sulfonamide derivatives (34–66% yield) .

| Entry | Catalyst | Temp (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| 27 | Cu(OAc)₂·H₂O | 80 | 50 | 3-(2-Chloroethyl) derivative |

| 29 | Cu(OAc)₂·H₂O | 140 | 66 | Sulfonamide-linked analog |

Elimination Reactions

Under strongly basic conditions, the chloromethyl group undergoes elimination to form a methylene intermediate, though direct examples are less documented. Theoretical pathways suggest:

textQuinazolinone-CH₂Cl → Quinazolinone-CH₂ (via dehydrohalogenation)

Cyclocondensation Reactions

The quinazolinone core participates in cyclization with isocyanides:

-

Copper-catalyzed imidoylative cross-coupling :

Reaction with 2-isocyanobenzoates and amines (Cu(OAc)₂, DMF) generates 3-alkylated quinazolinones (e.g., compound 4h , 57% yield) .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate pharmacological potential:

-

Antitumor activity : Substituted quinazolinones inhibit EGFR-TK and cancer cell lines (A549, PC-3) .

-

Antibiofilm effects : Amine derivatives disrupt Pseudomonas aeruginosa quorum sensing (IC₅₀ = 3.55–6.86 µM) .

Spectral Characterization

Reaction products are validated via:

-

¹H/¹³C NMR : Key shifts for -CH₂Cl (~δ 4.65 ppm) and aromatic protons (δ 7.3–8.3 ppm) .

-

HRMS : Molecular ion peaks confirm substituent addition (e.g., [M+H]⁺ = 319.0402 for dichloro derivatives) .

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating bioactive analogs. Experimental protocols and yields from diverse methodologies (e.g., nucleophilic substitution, metal catalysis) provide a roadmap for targeted derivatization .

Scientific Research Applications

Anticancer Activity

Quinazolinones are known for their antitumor properties. The structural features of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one suggest it may act as a lead compound for developing new anticancer drugs. Research indicates that quinazolinone derivatives can induce cell cycle arrest and DNA damage in cancer cells, potentially leading to apoptosis.

Antimicrobial Properties

Preliminary studies suggest that compounds within the quinazolinone class exhibit antibacterial and antifungal activities. The presence of the chloromethyl group could enhance interaction with microbial targets, making this compound a candidate for further investigation in treating infections.

Enzyme Inhibition

Quinazolinones have been shown to inhibit various enzymes, including protein kinases involved in cancer progression. The functional groups on this compound may allow it to interact with enzyme active sites, warranting exploration as an enzyme inhibitor in drug discovery.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer potential of various quinazolinones, including derivatives similar to this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the quinazolinone structure could enhance its efficacy as an anticancer agent.

Case Study 2: Antimicrobial Screening

Research conducted on quinazolinone derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the specific mechanisms by which compounds like this compound exert their effects.

Case Study 3: Enzyme Interaction Studies

Investigations into the enzyme inhibition capabilities of quinazolinones showed that certain derivatives could effectively inhibit kinase activity associated with tumor growth. This suggests that compounds like this compound could serve as valuable scaffolds in developing targeted therapies against cancer.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, disrupting cell signaling pathways and leading to antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Key Observations :

- Synthesis Efficiency : Compound 155 stands out for its high-yield (>95%), microwave-assisted synthesis, contrasting with traditional methods requiring prolonged heating or multi-step protocols (e.g., PIK-294 and IC87114 ) .

- Substituent Diversity : The chloromethyl group in 155 enhances electrophilicity for nucleophilic substitutions, enabling facile coupling with adenine . In contrast, IC87114 and PIK-294 incorporate purine and pyrazolo-pyrimidine moieties, respectively, optimizing kinase inhibition via π-π stacking and hydrogen bonding .

PI3K Inhibitors

- IC87114 : Exhibits potent PI3Kδ inhibition (IC₅₀ = 0.5 μM) by exploiting conformational flexibility and atropisomerism for target binding .

- PIK-294 : A broader PI3K inhibitor with a larger molecular framework (MW = 489.54 g/mol) but lower potency against hematopoietic cell kinase (HCK; IC₅₀ ~50,000 nM) .

- 155 : Serves as a precursor to analogs like IC87114 ; its chloromethyl group is critical for introducing purine moieties to enhance kinase affinity .

Antimicrobial Agents

- Triazolylthiomethyl derivatives : Demonstrate broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli), attributed to the triazole-thioether moiety disrupting microbial membranes .

- 6-Iodo-2-phenoxymethyl derivatives: The iodine atom enhances lipophilicity, improving penetration into bacterial cells .

Physicochemical Properties

- In contrast, 155 (C₁₇H₁₅ClN₂O) is moderately soluble in organic solvents like chloroform.

- Molecular Weight : PIK-294 (MW = 489.54 g/mol) exceeds 155 (MW = 298.77 g/mol), impacting bioavailability and permeability .

Biological Activity

2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest due to its diverse biological activities, particularly in the field of cancer research. This compound exhibits potential cytotoxic effects against various cancer cell lines and shows promise as a multi-target kinase inhibitor.

Chemical Characteristics

- IUPAC Name : this compound

- CAS Number : 371244-11-0

- Molecular Formula : C17H15ClN2O

- Molecular Weight : 298.77 g/mol

- Purity : 95% .

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of quinazolinone derivatives, including this compound, against various cancer cell lines:

- MCF-7 (Breast Cancer) :

- A2780 (Ovarian Cancer) :

The mechanism of action for quinazolinone derivatives includes inhibition of multiple tyrosine kinases:

- CDK2 , HER2 , and EGFR are notable targets.

- Molecular docking studies suggest that these compounds act as ATP non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR, indicating a multifaceted approach to inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinazolinone derivatives indicates that specific substitutions can enhance biological activity:

- Compounds with 6,8-di-fluoro substitutions exhibited increased cytotoxicity.

- The presence of N-benzyl substitutions also correlated with higher inhibitory activity against targeted kinases .

Study 1: Anticancer Activity

In a study evaluating various quinazolinone derivatives, compounds were synthesized and tested against MCF-7 and A2780 cell lines. The results indicated that several derivatives had IC50 values comparable to or better than established chemotherapeutics, showcasing their potential as anticancer agents .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that compounds like 2i and 3i bind effectively to CDK2 and EGFR, providing insights into their potential as dual inhibitors in cancer therapy. The binding affinities were assessed through computational methods, correlating well with experimental cytotoxicity data .

Summary of Findings

| Compound | Target Kinase | IC50 (µM) | Comparison |

|---|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 | Comparable to imatinib (0.131 µM) |

| 3i | HER2 | 0.079 ± 0.015 | Similar to lapatinib (0.078 µM) |

| Various | MCF-7 | Ranges from 0.20 to 15.72 | More potent than lapatinib |

Q & A

Q. What are the optimal synthetic routes for 2-(chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, and how does microwave irradiation improve efficiency?

The compound can be synthesized via a microwave-assisted cyclization reaction using 2-methyl aniline and PCl₃ as a cyclizing agent. Microwave irradiation (350 W, 50°C, 3 min) achieves >95% yield by accelerating reaction kinetics and reducing side products compared to conventional heating . Key steps include:

Q. How should researchers characterize the structural integrity of this quinazolinone derivative?

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chloromethyl and o-tolyl groups) via chemical shifts and coupling patterns .

- HRMS : Verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (applies to structurally similar quinazolinones) .

Q. What are the common reactivity patterns of the chloromethyl group in this compound?

The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. For example:

- Coupling reactions : React with adenine derivatives to form purine-quinazolinone hybrids (see Scheme 63 in ).

- Stability considerations : Monitor hydrolysis in protic solvents; store in anhydrous conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?

SAR strategies include:

- Substituent modification : Replace o-tolyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity, as seen in PI3K inhibitors like PIK-294 .

- Scaffold hopping : Integrate pyrazolo[3,4-d]pyrimidine moieties (analogous to PIK-294) to target kinase domains .

- Pharmacophore mapping : Use MOE or similar software to identify critical interactions (e.g., hydrogen bonding with adenine) .

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

- Molecular docking : Screen against targets like GABAA receptors (using PDB structures) to explain allosteric modulation observed in related quinazolinones .

- DFT calculations : Analyze electron density to predict reactivity at the chloromethyl site .

- MD simulations : Assess stability in lipid bilayers for membrane-targeted applications .

Q. How can researchers resolve contradictions in biological activity data across similar quinazolinones?

- Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentrations) from studies like (GABAA modulation) and (PI3K inhibition).

- Orthogonal assays : Validate activity using electrophysiology (for ion channels) and enzymatic assays (for kinases) .

- Control experiments : Rule off-target effects using knockout models or competitive binding studies .

Q. What strategies mitigate instability during in vitro/in vivo studies?

- Prodrug design : Mask the chloromethyl group with hydrolyzable esters to improve plasma stability .

- Formulation optimization : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility .

- Degradation monitoring : Employ HPLC-MS to track hydrolytic byproducts under physiological conditions .

Methodological Tables

Table 1. Comparison of Synthetic Methods for Quinazolinones

| Method | Yield (%) | Time | Key Advantage | Reference |

|---|---|---|---|---|

| Microwave-assisted | >95 | 3 min | High efficiency, minimal byproducts | |

| Conventional heating | 60–75 | 6–8 h | Lower equipment cost |

Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Functional Group Confirmed |

|---|---|---|

| ¹H NMR | δ 4.65 (s, 2H, CH₂Cl) | Chloromethyl |

| ¹³C NMR | δ 45.8 (CH₂Cl), 168.2 (C=O) | Quinazolinone core |

| HRMS | m/z 327.0825 [M+H]⁺ | Molecular ion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.